N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio)acetamide
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Overview
Description
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-[(1,3,9-TRIMETHYL-2,6-DIOXO-2,3,6,9-TETRAHYDRO-1H-PURIN-8-YL)SULFANYL]ACETAMIDE is a complex organic compound that features a benzodioxin ring, a purine derivative, and a sulfanylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-[(1,3,9-TRIMETHYL-2,6-DIOXO-2,3,6,9-TETRAHYDRO-1H-PURIN-8-YL)SULFANYL]ACETAMIDE typically involves multiple steps:
Formation of the Benzodioxin Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Purine Derivative: The purine ring is synthesized through a series of condensation reactions involving formamide derivatives.
Coupling Reaction: The benzodioxin and purine derivatives are coupled using a suitable linker, such as a sulfanylacetamide group, under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-[(1,3,9-TRIMETHYL-2,6-DIOXO-2,3,6,9-TETRAHYDRO-1H-PURIN-8-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-[(1,3,9-TRIMETHYL-2,6-DIOXO-2,3,6,9-TETRAHYDRO-1H-PURIN-8-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-[(1,3,9-TRIMETHYL-2,6-DIOXO-2,3,6,9-TETRAHYDRO-1H-PURIN-8-YL)SULFANYL]ACETAMIDE: shares structural similarities with other benzodioxin and purine derivatives.
Benzodioxin Derivatives: Compounds with similar benzodioxin rings, such as certain flavonoids.
Purine Derivatives: Compounds with similar purine structures, such as caffeine and theobromine.
Uniqueness
The uniqueness of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-[(1,3,9-TRIMETHYL-2,6-DIOXO-2,3,6,9-TETRAHYDRO-1H-PURIN-8-YL)SULFANYL]ACETAMIDE lies in its combination of a benzodioxin ring, a purine derivative, and a sulfanylacetamide group, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C18H19N5O5S |
---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide |
InChI |
InChI=1S/C18H19N5O5S/c1-21-15-14(16(25)23(3)18(26)22(15)2)20-17(21)29-9-13(24)19-10-4-5-11-12(8-10)28-7-6-27-11/h4-5,8H,6-7,9H2,1-3H3,(H,19,24) |
InChI Key |
PRBDTWBACSZROD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC(=O)NC3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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